molecular formula C9H15N3O3 B1214153 L-Histidine, 1-(2-hydroxypropyl)- CAS No. 81790-79-6

L-Histidine, 1-(2-hydroxypropyl)-

Cat. No.: B1214153
CAS No.: 81790-79-6
M. Wt: 213.23 g/mol
InChI Key: VJXBYZHHKKFMSN-XDKWHASVSA-N
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Description

L-Histidine, 1-(2-hydroxypropyl)- is a modified form of the amino acid histidine. Histidine is commonly found in proteins and plays a crucial role in various biological processes. This modified form of histidine has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Histidine, 1-(2-hydroxypropyl)- involves the modification of the histidine molecule. One common method is the chemoselective oxidation of hydroxypropyl-substituted polysaccharides, which affords ketones at side chain termini. These ketones can then condense with amine-containing polymers to form the desired compound .

Industrial Production Methods

In industrial settings, the production of L-Histidine, 1-(2-hydroxypropyl)- can be achieved through microbial fermentation. For instance, Escherichia coli can be genetically modified to enhance the production of histidine by eliminating feedback inhibition of key enzymes in the biosynthetic pathway .

Chemical Reactions Analysis

Types of Reactions

L-Histidine, 1-(2-hydroxypropyl)- undergoes various chemical reactions, including:

    Oxidation: Light-induced oxidation can generate photo-oxidation products.

    Crosslinking: The compound can form crosslinks with other molecules through nucleophilic attack.

    Addition: It can undergo addition reactions with nucleophilic buffer components.

Common Reagents and Conditions

    Oxidation: Singlet oxygen is commonly used to initiate oxidation reactions.

    Crosslinking: Nucleophilic buffers such as Tris and histidine are used to facilitate crosslinking.

    Addition: Various nucleophilic reagents can be employed to achieve addition reactions.

Major Products Formed

The major products formed from these reactions include oxidized histidine derivatives, crosslinked histidine molecules, and histidine adducts .

Scientific Research Applications

L-Histidine, 1-(2-hydroxypropyl)- has diverse applications in scientific research:

    Chemistry: It is used to study protein synthesis and metabolic pathways.

    Biology: The compound is valuable in understanding the role of histidine in biological processes.

    Medicine: It has potential therapeutic applications, including its use in drug formulations.

    Industry: The compound is used in the production of various biochemical products.

Mechanism of Action

The mechanism of action of L-Histidine, 1-(2-hydroxypropyl)- involves its interaction with molecular targets and pathways. Histidine and its metabolites, such as histamine and trans-urocanic acid, suggest that the compound may have immunomodulatory and antioxidant activities. The exact mechanism is still under investigation, but it is believed to involve the modulation of histidine metabolism and transport pathways .

Comparison with Similar Compounds

Similar Compounds

    L-Histidine: The parent compound, commonly found in proteins.

    L-Histidine monohydrochloride monohydrate: A salt form of histidine used in various applications.

    DL-Histidine: A racemic mixture of D- and L-histidine

Uniqueness

L-Histidine, 1-(2-hydroxypropyl)- is unique due to its modified structure, which imparts distinct chemical and biological properties. This modification enhances its potential for therapeutic and industrial applications compared to its parent compound and other similar derivatives.

Properties

IUPAC Name

(2S)-2-amino-3-[1-(2-hydroxypropyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6(13)3-12-4-7(11-5-12)2-8(10)9(14)15/h4-6,8,13H,2-3,10H2,1H3,(H,14,15)/t6?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXBYZHHKKFMSN-XDKWHASVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C=C(N=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002224
Record name 1-(2-Hydroxypropyl)histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81790-79-6
Record name N-3'-(2-Hydroxypropyl)histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxypropyl)histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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